molecular formula C14H18N2O3 B1302290 2-(n-(3-Pyridylmethyl)carbamoyl)cyclohexanecarboxylic acid CAS No. 309292-93-1

2-(n-(3-Pyridylmethyl)carbamoyl)cyclohexanecarboxylic acid

Cat. No. B1302290
M. Wt: 262.3 g/mol
InChI Key: XOLCGPJCJZCOSE-UHFFFAOYSA-N
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Description

“2-(n-(3-Pyridylmethyl)carbamoyl)cyclohexanecarboxylic acid” is a chemical compound with the molecular formula C14H18N2O3 . It has an average mass of 262.304 Da and a monoisotopic mass of 262.131744 Da .


Molecular Structure Analysis

The molecular structure of this compound includes a cyclohexanecarboxylic acid group attached to a carbamoyl group, which is further attached to a 3-pyridylmethyl group .


Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3, a boiling point of 561.5±50.0 °C at 760 mmHg, and a flash point of 293.4±30.1 °C . It has 5 hydrogen bond acceptors, 2 hydrogen bond donors, and 4 freely rotating bonds . Its polar surface area is 79 Å2, and it has a molar volume of 212.7±3.0 cm3 .

Scientific Research Applications

1. Biotechnological Processes

  • Summary of Application: Carbamoylases, which include N-Carbamoyl-d- and l-amino acid amidohydrolases (d- and l-carbamoylases), are used in enzymatic kinetic resolution, a biotechnological tool for the production of enantiomerically pure/enriched compounds . This technique takes advantage of the enantioselectivity or enantiospecificity of an enzyme for one of the enantiomers of a racemic substrate to isolate the desired isomer .
  • Methods of Application: The carbamoylase-based kinetic resolution of amino acids has been applied for the last three decades, allowing the production of optically pure d- or l-amino acids . This enzyme has become crucial in the industrially used multienzymatic system known as “Hydantoinase Process,” where the kinetic resolution produced by coupling an enantioselective hydantoinase and the enantiospecific carbamoylase is enhanced by the enzymatic/chemical dynamic kinetic resolution of the low-rate hydrolyzed substrate .
  • Results or Outcomes: The use of carbamoylases in biotechnological processes has allowed for the production of optically pure d- or l-amino acids .

2. Generation of Carbamoyl Radicals

  • Summary of Application: Carbamoyl radicals can be generated from oxamic acids . This method is considered mild and efficient, and it compares well with previous methods of generating these nucleophilic radicals .
  • Methods of Application: The oxidative decarboxylation of oxamic acids can be mediated through thermal, photochemical, electrochemical, or photoelectrochemical means, generating carbamoyl radicals . These radicals may further add to unsaturated systems to provide a broad range of important amides .
  • Results or Outcomes: The generation of carbamoyl radicals from oxamic acids has led to the production of a broad range of important amides .

3. Substrate Spectrum of Carbamoylases

  • Summary of Application: The substrate spectrum of carbamoylases is broad, and these enzymes often hydrolyze not only the N-carbamoyl moiety of amino acids, but also the N-formylated and N-acetylated species .
  • Methods of Application: The substrate promiscuity of carbamoylases is exploited in various biochemical processes .
  • Results or Outcomes: The broad substrate spectrum of carbamoylases has expanded the range of biochemical reactions that these enzymes can catalyze .

4. Precursor to Caprolactam

  • Summary of Application: Cyclohexanecarboxylic acid, which is structurally similar to “2-(n-(3-Pyridylmethyl)carbamoyl)cyclohexanecarboxylic acid”, is a precursor to the nylon-6 precursor caprolactam via its reaction with nitrosylsulfuric acid .
  • Methods of Application: Cyclohexanecarboxylic acid reacts with nitrosylsulfuric acid to produce caprolactam, a key intermediate in the production of nylon-6 .
  • Results or Outcomes: The use of cyclohexanecarboxylic acid in the production of caprolactam has enabled the large-scale manufacture of nylon-6 .

5. Substrate Spectrum of Carbamoylases

  • Summary of Application: The substrate spectrum of carbamoylases is broad, and these enzymes often hydrolyze not only the N-carbamoyl moiety of amino acids, but also the N-formylated and N-acetylated species .
  • Methods of Application: The substrate promiscuity of carbamoylases is exploited in various biochemical processes .
  • Results or Outcomes: The broad substrate spectrum of carbamoylases has expanded the range of biochemical reactions that these enzymes can catalyze .

6. Precursor to Caprolactam

  • Summary of Application: Cyclohexanecarboxylic acid, which is structurally similar to “2-(n-(3-Pyridylmethyl)carbamoyl)cyclohexanecarboxylic acid”, is a precursor to the nylon-6 precursor caprolactam via its reaction with nitrosylsulfuric acid .
  • Methods of Application: Cyclohexanecarboxylic acid reacts with nitrosylsulfuric acid to produce caprolactam, a key intermediate in the production of nylon-6 .
  • Results or Outcomes: The use of cyclohexanecarboxylic acid in the production of caprolactam has enabled the large-scale manufacture of nylon-6 .

properties

IUPAC Name

2-(pyridin-3-ylmethylcarbamoyl)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c17-13(16-9-10-4-3-7-15-8-10)11-5-1-2-6-12(11)14(18)19/h3-4,7-8,11-12H,1-2,5-6,9H2,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOLCGPJCJZCOSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)NCC2=CN=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70375191
Record name SBB053463
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(n-(3-Pyridylmethyl)carbamoyl)cyclohexanecarboxylic acid

CAS RN

309292-93-1
Record name SBB053463
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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